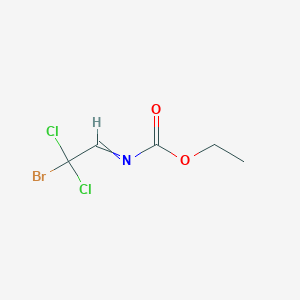
Ethyl (2-bromo-2,2-dichloroethylidene)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-bromo-2,2-dichloroethylidene)carbamate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of bromine, chlorine, and carbamate functional groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-bromo-2,2-dichloroethylidene)carbamate typically involves the reaction of ethyl carbamate with bromine and chlorine under controlled conditions. The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent unwanted side reactions. The process involves the formation of intermediate compounds, which are then converted to the final product through a series of purification steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-bromo-2,2-dichloroethylidene)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction Reactions: The carbamate group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Elimination Reactions: Reagents such as sodium ethoxide and potassium tert-butoxide are used under anhydrous conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted carbamates, while elimination reactions can produce alkenes or alkynes with different degrees of substitution.
Scientific Research Applications
Ethyl (2-bromo-2,2-dichloroethylidene)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and chlorine atoms into target molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (2-bromo-2,2-dichloroethylidene)carbamate involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The carbamate group can also interact with biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: Similar in structure but contains fluorine atoms instead of chlorine.
Ethyl 2-bromo-(4-bromophenyl)acetate: Contains a bromophenyl group instead of dichloroethylidene.
Uniqueness
Ethyl (2-bromo-2,2-dichloroethylidene)carbamate is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. This makes it a valuable compound in various chemical and biological applications, distinguishing it from other similar compounds.
Properties
CAS No. |
51945-87-0 |
|---|---|
Molecular Formula |
C5H6BrCl2NO2 |
Molecular Weight |
262.91 g/mol |
IUPAC Name |
ethyl N-(2-bromo-2,2-dichloroethylidene)carbamate |
InChI |
InChI=1S/C5H6BrCl2NO2/c1-2-11-4(10)9-3-5(6,7)8/h3H,2H2,1H3 |
InChI Key |
JRTXGZOHEUEVMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N=CC(Cl)(Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


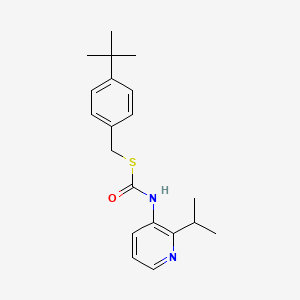
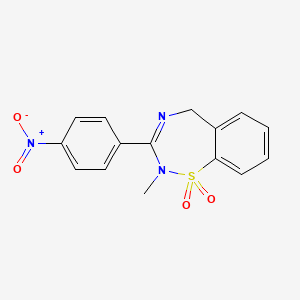
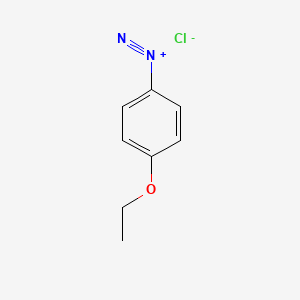
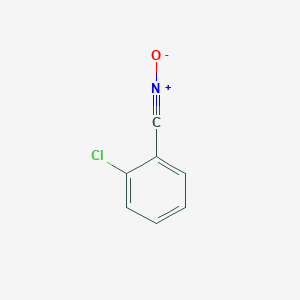


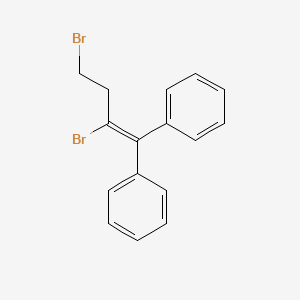
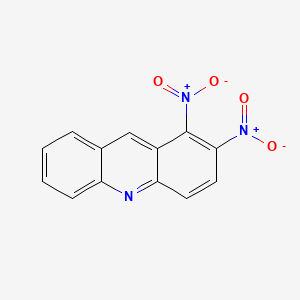

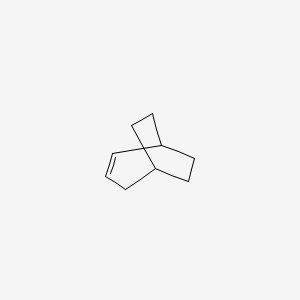
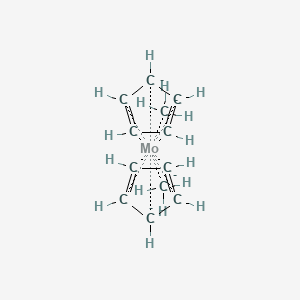
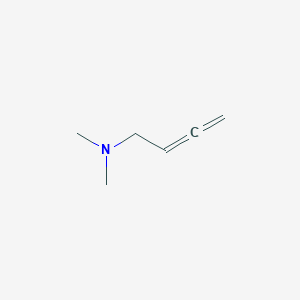
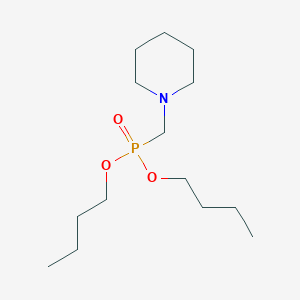
![Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis-](/img/structure/B14659996.png)
